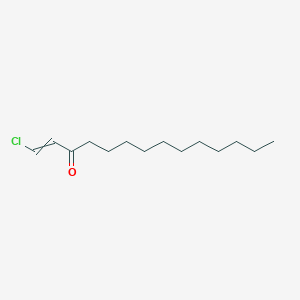![molecular formula C35H48O3 B14438122 4,4'-[(4-Hydroxyphenyl)methylene]bis(3,5-di-tert-butylphenol) CAS No. 77621-67-1](/img/structure/B14438122.png)
4,4'-[(4-Hydroxyphenyl)methylene]bis(3,5-di-tert-butylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[(4-Hydroxyphenyl)methylene]bis(3,5-di-tert-butylphenol) is a synthetic organic compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly in the stabilization of polymers. The compound is characterized by its two phenolic groups, which are substituted with tert-butyl groups, enhancing its stability and effectiveness as an antioxidant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Hydroxyphenyl)methylene]bis(3,5-di-tert-butylphenol) typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol with formaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the methylene bridge between the two phenolic units .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions, where the reactants are mixed in a controlled environment to ensure consistent quality and yield. The reaction mixture is typically heated to promote the formation of the desired product, followed by purification steps such as recrystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[(4-Hydroxyphenyl)methylene]bis(3,5-di-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions, although this is less common due to steric hindrance.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Electrophilic substitution reactions may require strong acids or other electrophiles.
Major Products
Oxidation: The major products are quinones, which are formed by the oxidation of the phenolic groups.
Substitution: Depending on the electrophile used, various substituted derivatives of the original compound can be formed.
Applications De Recherche Scientifique
4,4’-[(4-Hydroxyphenyl)methylene]bis(3,5-di-tert-butylphenol) has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant in the stabilization of polymers, preventing degradation due to oxidation.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and its effects on biological systems.
Medicine: Research into its potential therapeutic applications, particularly in the prevention of oxidative damage in cells and tissues.
Industry: Widely used in the production of plastics, rubber, and other materials to enhance their durability and lifespan
Mécanisme D'action
The antioxidant activity of 4,4’-[(4-Hydroxyphenyl)methylene]bis(3,5-di-tert-butylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups, neutralizing free radicals and preventing oxidative damage. The tert-butyl groups provide steric hindrance, protecting the phenolic groups from rapid degradation and enhancing the compound’s stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Methylenebis(2,6-di-tert-butylphenol): Similar structure but with different substituents, leading to variations in antioxidant properties.
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): Another antioxidant with multiple phenolic groups linked through a pentaerythritol core
Uniqueness
4,4’-[(4-Hydroxyphenyl)methylene]bis(3,5-di-tert-butylphenol) is unique due to its specific structure, which provides a balance between stability and reactivity. The presence of the methylene bridge and the tert-butyl groups enhances its effectiveness as an antioxidant compared to other similar compounds .
Propriétés
Numéro CAS |
77621-67-1 |
|---|---|
Formule moléculaire |
C35H48O3 |
Poids moléculaire |
516.8 g/mol |
Nom IUPAC |
3,5-ditert-butyl-4-[(2,6-ditert-butyl-4-hydroxyphenyl)-(4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C35H48O3/c1-32(2,3)25-17-23(37)18-26(33(4,5)6)30(25)29(21-13-15-22(36)16-14-21)31-27(34(7,8)9)19-24(38)20-28(31)35(10,11)12/h13-20,29,36-38H,1-12H3 |
Clé InChI |
HVQVZFWLNGOTEA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1C(C2=CC=C(C=C2)O)C3=C(C=C(C=C3C(C)(C)C)O)C(C)(C)C)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


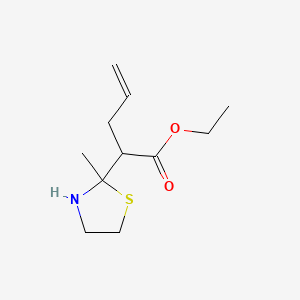

![1,3-Dimethyl-2-(7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)imidazolidine](/img/structure/B14438069.png)
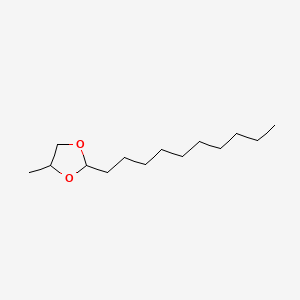
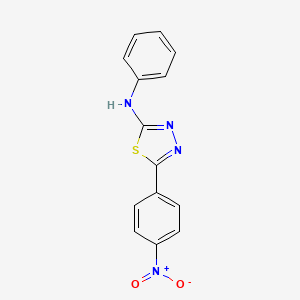
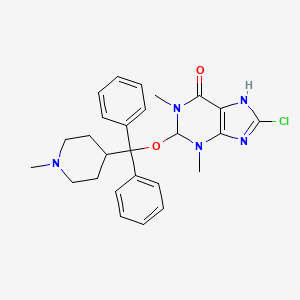
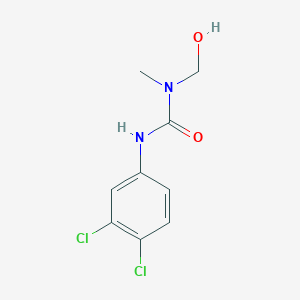
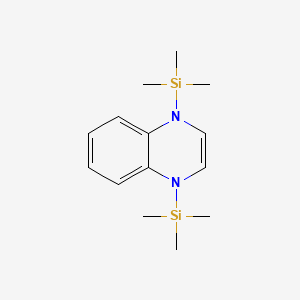

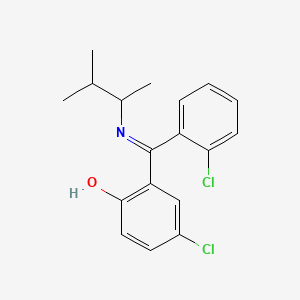
![Lithium, [3,5-bis(1,1-dimethylethyl)-4-[(trimethylsilyl)oxy]phenyl]-](/img/structure/B14438128.png)
![[2,3,4,5-Tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate](/img/structure/B14438133.png)
![2-amino-N-[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]acetyl]-N-(2-phenylethyl)acetamide;oxalic acid](/img/structure/B14438134.png)
